Dolasetron-d5 is a deuterated analogue of dolasetron, an antinauseant and antiemetic agent primarily used to prevent nausea and vomiting associated with moderately emetogenic cancer chemotherapy and postoperative settings. Dolasetron is classified as a selective serotonin 5-HT3 receptor antagonist, which means it specifically inhibits the action of serotonin at these receptors, thereby mitigating the vomiting reflex triggered by various stimuli, including chemotherapy. The compound is known for its high specificity and low affinity for other serotonin receptors, making it a targeted therapeutic option in clinical settings .
Dolasetron was first described in patent EP 0266730, which details its preparation and analogues. The compound is commercially available under the brand name Anzemet . Its empirical formula is C19H20N2O3, and it is often used in its mesylate form, dolasetron mesylate hydrate, which has a molecular weight of approximately 438.50 g/mol .
Dolasetron-d5 belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. This classification indicates that it contains an indole structure linked to a carboxylic acid group. As a small molecule drug, it falls under various pharmacological categories, including antiemetics and central nervous system agents .
The synthesis of dolasetron-d5 involves several key methods and technical details:
Dolasetron-d5 has a complex molecular structure characterized by its indole framework:
Dolasetron-d5 can undergo various chemical reactions typical for organic compounds:
The mechanism of action of dolasetron-d5 revolves around its role as a selective serotonin 5-HT3 receptor antagonist:
The pH of injectable formulations typically ranges from 3.2 to 3.8, ensuring compatibility with intravenous administration protocols .
Dolasetron-d5 has significant scientific uses primarily in pharmacological research:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5